N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine
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Overview
Description
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as an inhibitor of protein kinase B (PKB or Akt), a key player in intracellular signaling pathways that regulate cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with various amines under specific conditions to yield the desired product . The reaction conditions often include the use of catalytic amounts of hydrochloric acid (HCl) and solvents like ethanol (EtOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating cancers that involve deregulated PKB signaling.
Industry: Employed in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). PKB is a serine/threonine kinase that plays a crucial role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The binding of the compound to PKB prevents its activation, thereby inhibiting downstream signaling events that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but differ in their pharmacokinetic properties.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These compounds have similar inhibitory activities but may target different kinases.
Uniqueness
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine is unique due to its high selectivity and potency as a PKB inhibitor. Its structure allows for strong binding affinity and effective inhibition of PKB, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C21H21N7 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C21H21N7/c1-4-15(12-17(6-1)27-21-23-8-3-9-24-21)16-5-2-11-28(13-16)20-18-7-10-22-19(18)25-14-26-20/h1,3-4,6-10,12,14,16H,2,5,11,13H2,(H,22,25,26)(H,23,24,27) |
InChI Key |
FEDAQOHZJMAOPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)C4=CC(=CC=C4)NC5=NC=CC=N5 |
Origin of Product |
United States |
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